molecular formula C11H11BrN4O B2948081 2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide CAS No. 1049731-88-5

2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide

Cat. No.: B2948081
CAS No.: 1049731-88-5
M. Wt: 295.14
InChI Key: XOZDCYXPNUWPDG-UHFFFAOYSA-N
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Description

2-Cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide is a hydrobromide salt derivative featuring a cyanoacetamide core linked to an iminoisoindoline moiety. This compound is structurally characterized by:

  • A cyano group (–CN) at the α-position of the acetamide backbone, enhancing electrophilic reactivity.
  • A hydrobromide counterion, improving solubility in polar solvents.

Properties

IUPAC Name

2-cyano-N-(3-imino-1H-isoindol-2-yl)acetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O.BrH/c12-6-5-10(16)14-15-7-8-3-1-2-4-9(8)11(15)13;/h1-4,13H,5,7H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZDCYXPNUWPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1NC(=O)CC#N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for cyanoacetamides often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents can be tailored to improve the efficiency of the synthesis process.

Mechanism of Action

The mechanism of action of 2-cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide involves its interaction with various molecular targets and pathways. The cyano and carbonyl functional groups enable the compound to form strong interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., –Cl, –CN) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Aromatic systems (e.g., indole, isoindoline) improve binding to biological targets via π-π stacking .
  • Hydrobromide salt improves aqueous solubility compared to neutral analogs (e.g., cymoxanil) .

Biological Activity: Cymoxanil’s methoxyimino group confers systemic fungicidal action, while the hydrobromide derivative’s iminoisoindoline may target kinases . Indole-containing analogs (e.g., compound 5 in ) exhibit anticancer activity via DNA intercalation .

Research Findings and Data Gaps

Synthetic Routes: The hydrobromide derivative may be synthesized via HATU-mediated coupling of cyanoacetic acid with iminoisoindoline, followed by salt formation with HBr (analogous to methods in ) . Purity can be confirmed via HPLC-UV and ESI-MS, as demonstrated for similar compounds .

Toxicity and Safety :

  • Unlike cymoxanil (LD50 = 1100 mg/kg in rats), toxicity data for the hydrobromide derivative are unavailable, though hydrobromide salts generally exhibit moderate toxicity .

Computational Insights :

  • DFT studies (as in ) predict strong hydrogen bonding between the hydrobromide ion and the acetamide carbonyl, stabilizing the crystal lattice .

Biological Activity

2-Cyano-N-(1-iminoisoindolin-2-yl)acetamide hydrobromide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a cyano group and an iminoisoindoline moiety. The chemical formula is C11H10BrN3OC_{11}H_{10}BrN_3O, and it has a molecular weight of approximately 284.12 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on related compounds has shown promising inhibitory efficacy against various bacteria and fungi, suggesting that this class of compounds could be developed into effective antimicrobial agents .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory potential of related compounds have demonstrated their ability to modulate cytokine production. In vitro assays have shown that these compounds can significantly reduce the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures when administered at non-cytotoxic concentrations . This suggests a potential for therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies have indicated that it may interact with key enzymes involved in inflammatory pathways, such as COX-2 and iNOS . This interaction could lead to a decrease in the production of inflammatory mediators, providing a basis for its use in anti-inflammatory therapies.

Study 1: In Vitro Cytokine Modulation

In a study investigating the effects of related compounds on macrophage cultures, it was found that treatment with varying concentrations (6.25 µM to 100 µM) resulted in a dose-dependent reduction in nitric oxide production and cytokine release. The most significant reductions were observed at concentrations of 50 µM and higher, indicating strong anti-inflammatory potential .

Study 2: Antimicrobial Efficacy

Another relevant study evaluated the antimicrobial activity of similar derivatives against common pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Observed Effect Reference
AntimicrobialSignificant inhibition against bacteria
Anti-inflammatoryReduction in IL-1β and TNFα production
CytotoxicityNon-cytotoxic at therapeutic concentrations

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